N-Methylindoline-4-carboxamide: A Technical Guide for Synthetic Chemists and Drug Discovery Professionals
N-Methylindoline-4-carboxamide: A Technical Guide for Synthetic Chemists and Drug Discovery Professionals
Abstract: N-Methylindoline-4-carboxamide (CAS 1706432-27-0) represents a novel chemical entity within the privileged indoline scaffold. While specific literature on this compound is not publicly available, its structural motifs suggest significant potential in medicinal chemistry. This guide provides a comprehensive theoretical and practical framework for its synthesis, characterization, and potential biological evaluation. Drawing upon established methodologies for indoline functionalization and the known pharmacological profiles of related compounds, this document serves as a foundational resource for researchers initiating projects involving N-Methylindoline-4-carboxamide.
Introduction: The Promise of the Indoline Scaffold
The indoline ring system, a saturated analog of indole, is a cornerstone in medicinal chemistry, valued for its three-dimensional structure and its presence in numerous natural products and synthetic drugs.[1] The indole scaffold itself is a "privileged scaffold" in drug discovery due to the wide spectrum of biological activities exhibited by its derivatives.[2][3][4] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7] The introduction of a carboxamide moiety at the 4-position and a methyl group on the indoline nitrogen of N-Methylindoline-4-carboxamide creates a unique chemical space that warrants exploration.
This guide will provide a detailed prospective analysis of N-Methylindoline-4-carboxamide, covering its plausible synthesis, essential characterization techniques, and a discussion of its potential therapeutic applications based on the rich pharmacology of the indoline class of molecules.
Proposed Synthesis and Mechanistic Rationale
The synthesis of N-Methylindoline-4-carboxamide can be logically approached through a multi-step sequence starting from a commercially available indole precursor. The proposed synthetic pathway prioritizes robust and well-documented reactions, ensuring a high probability of success.
Synthetic Strategy Overview
A logical retrosynthetic analysis suggests a pathway beginning with indole-4-carboxylic acid. The key transformations would involve reduction of the indole ring to an indoline, followed by N-methylation, and finally, amidation of the carboxylic acid.
Caption: Retrosynthetic analysis of N-Methylindoline-4-carboxamide.
Step-by-Step Experimental Protocol
Step 1: Reduction of Indole-4-carboxylic Acid to Indoline-4-carboxylic Acid
The reduction of the indole ring to an indoline is a critical step. Various reducing agents can be employed, with the choice depending on the desired selectivity and reaction conditions. A common and effective method involves the use of sodium cyanoborohydride in acetic acid.
-
Protocol:
-
Dissolve Indole-4-carboxylic acid in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride in portions, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Adjust the pH to neutral with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Indoline-4-carboxylic Acid.
-
Step 2: N-Methylation of Indoline-4-carboxylic Acid
The methylation of the indoline nitrogen can be achieved using various methylating agents. A widely used and efficient method involves the use of dimethyl carbonate, which is considered a "green" reagent.[8]
-
Protocol:
-
Suspend Indoline-4-carboxylic Acid and potassium carbonate in N,N-dimethylformamide (DMF).
-
Add dimethyl carbonate to the mixture.
-
Heat the reaction mixture to reflux (approximately 130 °C) and monitor the reaction progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain N-Methylindoline-4-carboxylic Acid.
-
Step 3: Amidation of N-Methylindoline-4-carboxylic Acid
The final step is the formation of the carboxamide. This can be accomplished through various coupling reactions. A standard and reliable method utilizes a carbodiimide coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (Hydroxybenzotriazole).[9]
-
Protocol:
-
Dissolve N-Methylindoline-4-carboxylic Acid in a suitable solvent such as dichloromethane (DCM) or DMF.
-
Add EDC and HOBt to the solution and stir for 15-30 minutes at 0 °C.
-
Add a solution of ammonia in a suitable solvent (e.g., ammonia in dioxane or aqueous ammonia).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield N-Methylindoline-4-carboxamide.
-
Physicochemical Properties and Characterization
As N-Methylindoline-4-carboxamide is a novel compound, its experimental physicochemical properties are not documented. However, based on its structure and data from analogous compounds such as 2-Methylindoline-4-carboxylic acid[10] and 1-Methylindoline-4-carboxylic acid[11], we can predict its key properties.
| Property | Predicted Value / Expected Characteristics |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be a solid with a defined melting point |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
| pKa | The amide proton is weakly acidic. |
Analytical Characterization
The structural confirmation and purity assessment of the synthesized N-Methylindoline-4-carboxamide would rely on a combination of standard analytical techniques.[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic peaks for the aromatic protons, the diastereotopic protons of the indoline ring, the N-methyl group, and the amide protons.
-
¹³C NMR would confirm the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the final compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H and C=O stretching of the amide group.
Potential Applications and Future Directions
The indoline scaffold is a rich source of biologically active molecules.[7] The specific substitutions in N-Methylindoline-4-carboxamide suggest several promising avenues for therapeutic investigation.
Anticancer Activity
Many indole and indoline derivatives have demonstrated potent anticancer activity.[5] The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival. The structural features of N-Methylindoline-4-carboxamide make it a candidate for screening against various cancer cell lines.
Caption: Hypothetical inhibition of the Raf kinase pathway by N-Methylindoline-4-carboxamide.
Antimicrobial Properties
Indole derivatives have been reported to possess significant antibacterial and antifungal activities.[15][16] Some indole-4-carboxamides have shown potent antitubercular activity by perturbing tryptophan biosynthesis.[17] N-Methylindoline-4-carboxamide should be evaluated for its efficacy against a panel of pathogenic bacteria and fungi.
Neurological and CNS Activity
The indoline core is present in several centrally acting drugs. The ability of small molecules to cross the blood-brain barrier is a critical factor for CNS drug development. The physicochemical properties of N-Methylindoline-4-carboxamide suggest it may have the potential for CNS penetration and could be investigated for activity in models of neurodegenerative diseases or psychiatric disorders.
Conclusion
N-Methylindoline-4-carboxamide is an unexplored molecule with a promising chemical structure. This technical guide provides a comprehensive roadmap for its synthesis, characterization, and biological evaluation. The proposed synthetic route is based on well-established and reliable chemical transformations. The discussion of its potential applications is grounded in the extensive literature on the pharmacological importance of the indoline scaffold. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the therapeutic potential of this novel compound.
References
-
ResearchGate. N‐Methylindole. Available from: [Link]
-
National Institutes of Health. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Available from: [Link]
-
National Institutes of Health. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Available from: [Link]
-
ResearchGate. Indole-4-carboxamides induce perturbations in tryptophan biosynthesis.... Available from: [Link]
-
Arkivoc. Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Available from: [Link]
-
ResearchGate. (PDF) Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available from: [Link]
-
ChemRxiv. Regiodivergent N1- and C3- Carboxylation of Indoles. Available from: [Link]
-
ResearchGate. Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction | Request PDF. Available from: [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
-
PubMed Central. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. Available from: [Link]
-
Pharmacological Potential of Indole Derivatives: A Detailed Review. Available from: [Link]
- Google Patents. US6326501B1 - Methylation of indole compounds using dimethyl carbonate.
-
PubMed. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Available from: [Link]
-
Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Available from: [Link]
- Google Patents. US20160115126A1 - Indole carboxamide compounds.
-
National Institutes of Health. 2-Methylindoline-4-carboxylic acid | C10H11NO2 | CID 117202955 - PubChem. Available from: [Link]
-
PubMed Central. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions. Available from: [Link]
-
Jetir.org. A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIVATIVES. Available from: [Link]
-
ACS Publications. N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes | Organic Letters. Available from: [Link]
-
Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. Available from: [Link]
-
RSC Publishing. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Available from: [Link]
- Google Patents. WO2011140324A1 - Indoles.
-
Allumiqs. Small Molecule Analysis. Available from: [Link]
-
Beilstein Journals. Carbonylative synthesis and functionalization of indoles. Available from: [Link]
-
ResearchGate. Development and Application of Indolines in Pharmaceuticals. Available from: [Link]
-
Agilent. Small Molecule Drug Characterization and Purity Analysis. Available from: [Link]
-
Wikipedia. 1-Methylindole. Available from: [Link]
-
PubMed Central. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Available from: [Link]
-
Biocompare.com. Prepping Small Molecules for Mass Spec. Available from: [Link]
- Google Patents. US6359146B1 - Process for the production of R-(+)-6-carboxamido-3-N-methylamino-1,2,3,4-tetrahydrocarbazole.
-
MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]
-
PubMed. Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate. Available from: [Link]
-
ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. Available from: [Link]
- Google Patents. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. mdpi.com [mdpi.com]
- 8. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 9. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 10. 2-Methylindoline-4-carboxylic acid | C10H11NO2 | CID 117202955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Methylindoline-4-carboxylic acid | 168899-63-6 [chemicalbook.com]
- 12. hovione.com [hovione.com]
- 13. agilent.com [agilent.com]
- 14. biocompare.com [biocompare.com]
- 15. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arkat-usa.org [arkat-usa.org]
- 17. researchgate.net [researchgate.net]
